molecular formula C14H19ClN2O2 B1661575 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone CAS No. 92292-97-2

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B1661575
CAS No.: 92292-97-2
M. Wt: 282.76 g/mol
InChI Key: CAVLGYMQRZVGBH-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b][1,4]oxazine core fused to a piperidinyl methanone group. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-yl(piperidin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14(16-8-4-1-5-9-16)13-10-15-11-6-2-3-7-12(11)18-13;/h2-3,6-7,13,15H,1,4-5,8-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLGYMQRZVGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585828
Record name (3,4-Dihydro-2H-1,4-benzoxazin-2-yl)(piperidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92292-97-2
Record name (3,4-Dihydro-2H-1,4-benzoxazin-2-yl)(piperidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is typically carried out in water at room temperature, resulting in high regioselectivity and a good substrate scope .

Industrial Production Methods

Industrial production methods for this compound often involve high-throughput mechanochemistry. This method allows for the parallel synthesis of benzoxazine derivatives via a one-pot, three-component reaction. The use of a multiposition jar in the milling system enables the processing of multiple samples simultaneously, leading to higher throughput compared to standard milling devices .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antidepressant and Anxiolytic Effects : Research indicates that derivatives of benzoxazine compounds, including (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone, show promise as antidepressants and anxiolytics. These compounds interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and anxiety disorders .
  • Neuroprotective Properties : Studies have demonstrated that benzoxazine derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antidiabetic Activity : Some derivatives have been shown to exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes management .

Synthesis and Chemical Properties

The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has been achieved through various methods:

  • One-Pot Multicomponent Reactions : A novel green synthesis approach has been developed that allows for the efficient production of substituted benzoxazines through a catalyst-free process. This method involves the formation of a Schiff base followed by intramolecular cyclization, resulting in high yields and selectivity .
  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand their conformational properties better. Such studies reveal insights into the molecular interactions that contribute to their biological activity .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone:

Study Type Findings
In vitro assaysDemonstrated significant binding affinity to serotonin receptors (5-HT1A)
Animal modelsShowed reduced depressive-like behavior in rodent models when administered at therapeutic doses
Toxicological assessmentsExhibited low toxicity profiles in preliminary studies, indicating safety for further development

Material Science Applications

Beyond pharmacology, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has potential applications in material sciences:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with specific properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could enhance material performance in various applications .

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzooxazine Substituents

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
  • Structural Difference: Replaces the piperidinyl methanone group with a hydroxyl group at the 2-position.
  • Synthesis: Synthesized via a green, metal-free method using 2-aminophenols and epichlorohydrin in water, yielding moderate to excellent regioselectivity .
  • Properties : Increased hydrophilicity due to the hydroxyl group, reducing membrane permeability compared to the target compound.
  • Applications : Primarily used as an intermediate for further functionalization .
(4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methyl acetate
  • Structural Difference : Incorporates a tosyl group and an acetate ester at the 4-position of the benzooxazine ring.
  • Synthesis : Prepared via multi-step reactions involving Tosyl chloride and acetic anhydride .
  • Properties : Enhanced steric bulk and electron-withdrawing effects from the tosyl group alter reactivity in substitution reactions.

Analogues with Modified Piperidine Substituents

(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
  • Structural Difference: Replaces the benzooxazine core with a benzodioxin ring and adds an aminomethyl group to the piperidine.
  • Properties: The hydrochloride salt improves solubility, while the aminomethyl group enhances binding to enzymes like kinases. Exhibits moderate enzyme inhibition and antimicrobial activity .
  • Applications : Explored for targeted therapies due to its tunable substitution patterns.
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone
  • Structural Difference : Substitutes the benzooxazine with a benzodioxin ring and introduces a hydroxyl group on the piperidine.

Analogues with Heterocyclic Variations

(4-(4-Butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
  • Structural Difference : Replaces the benzooxazine oxygen with sulfur and adds a sulfone group.
  • Properties : The sulfone group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic pockets in proteins. The butylphenyl group increases lipophilicity .
  • Applications : Studied for its role in modulating protein-protein interactions.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • Structural Difference : Incorporates a benzo[d]thiazole ring and piperazine instead of piperidine.
  • Piperazine enhances solubility and conformational flexibility .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Unique Features References
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone Benzooxazine + Piperidine Piperidinyl methanone Under investigation Balanced lipophilicity and rigidity -
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol Benzooxazine Hydroxyl group Intermediate synthesis High hydrophilicity
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone Benzodioxin + Piperidine Aminomethyl group, hydrochloride salt Enzyme inhibition, antimicrobial Enhanced solubility and binding affinity
(4-(4-Butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone Benzothiazin + Piperidine Sulfone, butylphenyl Protein interaction modulation Metabolic stability

Key Findings and Implications

  • Structural Flexibility : Substitution at the piperidine or benzooxazine positions significantly alters solubility, binding affinity, and metabolic stability.
  • Biological Relevance: Piperidine derivatives with hydrophilic groups (e.g., hydroxyl, aminomethyl) show promise in enzyme-targeted therapies, while sulfur-containing analogues excel in stability.
  • Synthetic Accessibility : Green synthesis methods (e.g., catalyst-free reactions in water) are pivotal for scalable production of benzooxazine derivatives .

Biological Activity

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This structure features a benzo[b][1,4]oxazine core fused with a piperidine ring, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 3,4-dihydro-2H-benzoxazines exhibit broad-spectrum antimicrobial properties . For instance:

  • Antibacterial Effects : Compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml .
  • Antifungal Activity : Certain derivatives showed promising antifungal effects against pathogens like Candida species and Sclerotium rolfsii, with effective concentrations comparable to commercial fungicides .

Anticancer Potential

Studies have highlighted the anticancer properties of benzoxazine derivatives:

  • Compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Specific derivatives have been evaluated for their effectiveness against different cancer cell lines, demonstrating selective cytotoxicity.

Neuropharmacological Effects

The compound's structure suggests potential interaction with the central nervous system:

  • Anxiolytic and Anticonvulsant Activities : Similar compounds in the benzoxazine class have been linked to anxiolytic effects and anticonvulsant activity by modulating GABAergic transmission .

The biological activity of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone is likely mediated through:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

Case Studies

StudyFindings
Study 1Identified broad-spectrum antimicrobial activity against multiple bacterial strains.
Study 2Demonstrated potential anticancer effects through cell cycle modulation in vitro.
Study 3Explored neuropharmacological effects indicating possible anxiolytic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone

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